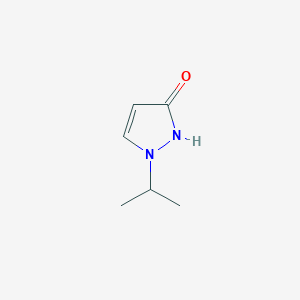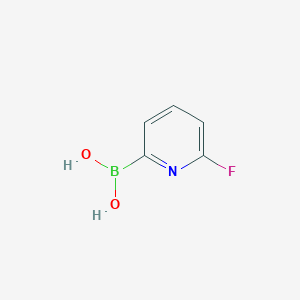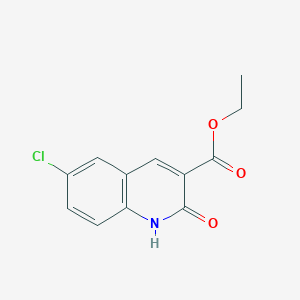
1-Isopropyl-1H-pyrazol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-Isopropyl-1H-pyrazol-3-ol" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The isopropyl group attached to the pyrazole ring in "1-Isopropyl-1H-pyrazol-3-ol" suggests modifications that could impact the compound's physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One such method involves the reaction of cyclopropyl oximes with specific reagents to form fully substituted 1H-pyrazoles under Vilsmeier conditions (POCl3/DMF), which includes sequential ring-opening, chlorovinylation, and intramolecular aza-cyclization . Another approach for synthesizing pyrazole derivatives is the oxidative cyclization of phenylhydrazono chromen-2-ones using copper acetate as a catalyst . Additionally, the synthesis of 1-formyl-3-phenyl-5-(4-isopropylphenyl)-2-pyrazoline, a closely related compound, has been reported, which provides insights into the synthetic routes that could be applicable to "1-Isopropyl-1H-pyrazol-3-ol" .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic and crystallographic techniques. For instance, the molecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones were determined by X-ray diffraction, revealing the orientation of substituent groups and the overall geometry of the molecule . Similarly, the structure of 1-formyl-3-phenyl-5-(4-isopropylphenyl)-2-pyrazoline was investigated using FTIR, NMR, and XRD, complemented by quantum mechanical calculations . These techniques could be employed to analyze the molecular structure of "1-Isopropyl-1H-pyrazol-3-ol" as well.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. For example, 4-isopropylidene-1-aryl-3-methyl-2-pyrazolin-5-ones were investigated under different conditions, revealing that steric hindrance could prevent certain reactions, while others like oxidation and tautomerization are possible . The tautomerism between 1,2-dihydro-3H-pyrazol-3-ones and 1H-pyrazol-3-ols has been studied, showing the existence of these compounds as dimers or monomers depending on the solvent . These findings suggest that "1-Isopropyl-1H-pyrazol-3-ol" may also exhibit interesting reactivity and tautomerism.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The supramolecular architecture of pyrazole derivatives, as seen in the case of halogenated isomers, is often controlled by hydrogen bonding and π-stacking interactions . The solubility, crystallinity, and thermal stability of these compounds can be studied using various analytical techniques. The antimicrobial activity of 1-formyl-3-phenyl-5-(4-isopropylphenyl)-2-pyrazoline indicates potential biological properties that could be explored for "1-Isopropyl-1H-pyrazol-3-ol" as well . Additionally, the coordination behavior of pyrazole derivatives with metal ions has been reported, which could be relevant for the synthesis of complex compounds .
Aplicaciones Científicas De Investigación
Understanding Biomarkers of Environmental Exposure
1-Isopropyl-1H-pyrazol-3-ol, through its relation to pyrazine-based compounds, contributes to understanding biomarkers in environmental exposure. Metabolites of pyrene and DNA adducts serve as biomarkers of exposure to polycyclic aromatic hydrocarbons (PAHs), even at low environmental levels, indicating the potential of such compounds in environmental health studies (Castaño-Vinyals et al., 2004).
Contribution to Medicinal Chemistry
The heteroaromatic nature of pyrazine-based compounds, similar to 1-Isopropyl-1H-pyrazol-3-ol, enables unique interactions with proteins, impacting medicinal chemistry. These interactions include hydrogen bonds, π-interactions, and coordination to metal ions, emphasizing the compound's significance in drug development and protein interaction studies (Juhás & Zítko, 2020).
Implications in Tuberculosis Treatment
Pyrazinamide, a compound structurally related to 1-Isopropyl-1H-pyrazol-3-ol, is crucial in tuberculosis treatment, highlighting the significance of pyrazine derivatives in pharmacology. A comprehensive understanding of the mutations in pyrazinamidase, associated with pyrazinamide resistance, underlines the importance of this chemical class in addressing bacterial resistance and tailoring tuberculosis treatment strategies (Ramirez-Busby & Valafar, 2015).
Safety And Hazards
1-Isopropyl-1H-pyrazol-3-ol is classified as a warning under the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised .
Direcciones Futuras
The future directions of research on 1-Isopropyl-1H-pyrazol-3-ol and similar compounds could involve the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . Additionally, further exploration of the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives, a class of compounds that includes 1-Isopropyl-1H-pyrazol-3-ol, is expected .
Propiedades
IUPAC Name |
2-propan-2-yl-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(2)8-4-3-6(9)7-8/h3-5H,1-2H3,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKDYFHECTXSQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628907 |
Source


|
| Record name | 1-(Propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-1H-pyrazol-3-ol | |
CAS RN |
21074-39-5 |
Source


|
| Record name | 1-(Propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1322906.png)

![(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1322912.png)
![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1322915.png)






![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)
